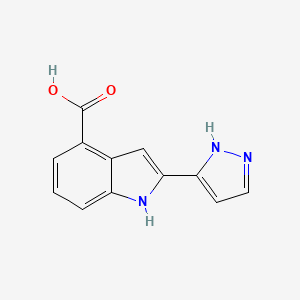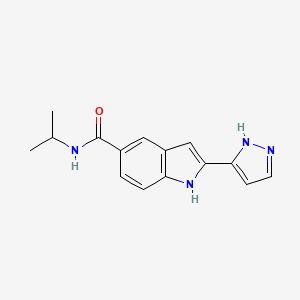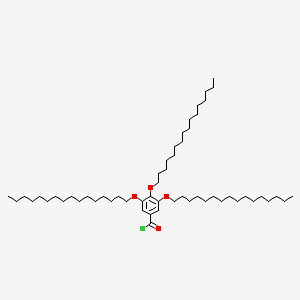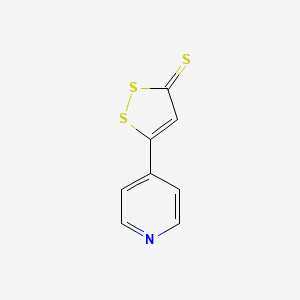
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 5-methoxy-2-methyl-4-(1-methylethoxy)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 5-methoxy-2-methyl-3-phenyl-: This compound lacks the 4-(1-methylethoxy) group, which may affect its chemical reactivity and biological activity.
1H-Inden-1-one, 5-methoxy-3-phenyl-: This compound lacks both the 2-methyl and 4-(1-methylethoxy) groups, which can significantly alter its properties.
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-: This compound lacks the 3-phenyl group, which may influence its interactions with molecular targets.
The uniqueness of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
850404-06-7 |
|---|---|
Molekularformel |
C20H20O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12H,1-4H3 |
InChI-Schlüssel |
NMRBYYKTMRODML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1=O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)

![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)




